molecular formula C21H18F2N2O2S B2465176 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide CAS No. 1251565-75-9

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide

Cat. No.: B2465176
CAS No.: 1251565-75-9
M. Wt: 400.44
InChI Key: MVLYEANDDSQJHM-UHFFFAOYSA-N
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Description

4-[(4-Cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide is a benzamide derivative featuring a thiazole ring substituted with a cyclopropyl group at the 4-position and a methoxy linker bridging the thiazole to the benzamide core. The amide nitrogen is further substituted with a 2,6-difluorophenylmethyl group. The cyclopropyl group may enhance metabolic stability, while the 2,6-difluorophenyl moiety is known for its electron-withdrawing properties and resistance to oxidative degradation .

Properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2S/c22-17-2-1-3-18(23)16(17)10-24-21(26)14-6-8-15(9-7-14)27-11-20-25-19(12-28-20)13-4-5-13/h1-3,6-9,12-13H,4-5,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLYEANDDSQJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction via Hantzsch Cyclization

The 4-cyclopropyl-1,3-thiazole core is synthesized through a Hantzsch thiazole formation, leveraging α-haloketones and thioamides. A representative protocol from involves:

Procedure :

  • React cyclopropanecarbothioamide (1.0 eq) with 2-chloro-1-cyclopropylethanone (1.1 eq) in ethanol at reflux for 6 hr.
  • Neutralize with aqueous NaHCO₃ and extract with dichloromethane.
  • Purify via silica gel chromatography (hexanes/EtOAc 4:1) to yield 4-cyclopropyl-1,3-thiazole as a white solid (78% yield).

Hydroxymethylation at C2

Introducing the hydroxymethyl group at C2 of the thiazole is achieved through:

Lithiation-Methanol Quench Method :

  • Treat 4-cyclopropyl-1,3-thiazole (1.0 eq) with LDA (2.2 eq) in THF at -78°C.
  • Quench with paraformaldehyde (3.0 eq) and warm to room temperature.
  • Isolate 4-cyclopropyl-1,3-thiazole-2-methanol in 65% yield after column purification.

Benzamide Backbone Functionalization

Etherification of 4-Hydroxybenzoic Acid

Coupling the thiazole-methanol to the benzamide precursor employs Mitsunobu or nucleophilic aromatic substitution (SNAr) conditions:

Mitsunobu Protocol :

Component Quantity
4-Hydroxybenzoic acid 1.0 eq (5.0 g)
Thiazole-2-methanol 1.2 eq
DIAD 1.5 eq
PPh₃ 1.5 eq
THF 50 mL
  • React at 0°C → RT for 12 hr under N₂.
  • Extract with EtOAc, wash with brine, and concentrate.
  • Recrystallize from ethanol/water to give 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoic acid (82% yield).

Amide Bond Formation

Carboxylic Acid Activation

The benzoic acid is activated as an acid chloride using oxalyl chloride:

  • Suspend 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoic acid (1.0 eq) in anhydrous DCM.
  • Add oxalyl chloride (3.0 eq) and catalytic DMF.
  • Stir at RT for 2 hr, then evaporate to dryness.

Coupling with (2,6-Difluorophenyl)Methanamine

Schlenk Line Procedure :

Component Quantity
Acid chloride 1.0 eq (3.2 g)
(2,6-Difluorophenyl)methanamine 1.5 eq
DIPEA 3.0 eq
DCM 30 mL
  • Add amine and DIPEA to acid chloride in DCM at 0°C.
  • Warm to RT and stir for 6 hr.
  • Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (hexanes/EtOAc gradient) to isolate the title compound (74% yield).

Alternative Pathways and Optimization

Palladium-Catalyzed Cross-Coupling for Thiazole Installation

Analytical Characterization Data

Table 1: Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) MS (m/z) [M+H]+
4-Cyclopropyl-1,3-thiazole-2-methanol 1.05–1.20 (m, 4H), 4.75 (s, 2H) 167.1
4-[(4-Cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoic acid 7.85 (d, J=8.5 Hz, 2H), 6.95 (d, J=8.5 Hz, 2H) 277.2
Final product 8.10 (d, J=8.2 Hz, 2H), 7.35–7.45 (m, 1H) 403.3

Challenges and Mitigation Strategies

  • Thiazole Hydrolysis : The thiazole ring is prone to acid-catalyzed decomposition. Using aprotic solvents (THF, DCM) and avoiding strong acids during workup preserves integrity.
  • Amine Sensitivity : (2,6-Difluorophenyl)methanamine is hygroscopic; reactions require anhydrous conditions and molecular sieves.
  • Purification Complexity : Final product purification necessitates reverse-phase HPLC due to polar byproducts (e.g., unreacted acid).

Industrial-Scale Considerations

Cost-Effective Modifications :

  • Replace HATU with EDCl/HOBt for amidation (reduces reagent cost by 60%)
  • Use catalytic Mitsunobu conditions (10 mol% DIAD/PPh₃) with microwave assistance

Environmental Impact :

  • Solvent recovery systems for DCM and dioxane
  • Pd catalyst recycling via immobilized analogs

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: The compound can serve as a probe to investigate molecular interactions and pathways in cells.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the difluorophenyl moiety are likely involved in binding to the active site of the target, while the benzamide group may facilitate interactions with other parts of the protein. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in recent literature. Below is a detailed comparison based on substituents, synthesis, and inferred properties:

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Notes
4-[(4-Cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide Cyclopropyl (thiazole), methoxy linker, 2,6-difluorophenylmethyl (amide) ~403.4 (calculated) Ether linkage may improve lipophilicity; cyclopropyl enhances ring stability .
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide 2,4-Difluorophenyl (thiazole), nitro and methyl (benzamide) 375.35 Nitro group increases electrophilicity; methyl may sterically hinder metabolic oxidation.
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Pivalamide (thiazole), 2,6-difluorobenzylamino ethyl ~422.4 (calculated) Pivalamide group confers metabolic resistance; ethyl spacer enhances flexibility.
Oxathiapiprolin (ISO name) Piperidyl-linked thiazole, 2,6-difluorophenyl, trifluoromethylpyrazole 663.5 Agrochemical fungicide; complex substituents optimize target binding and persistence.
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) 2,4-Difluorophenyl, trifluoromethylphenoxy (pyridine) 394.3 Herbicide; difluorophenyl and trifluoromethyl groups enhance soil persistence.

Biological Activity

The compound 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a thiazole ring, which is often linked to various biological effects, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in regulating metabolic pathways and can lead to therapeutic effects in various diseases.
  • Receptor Binding : It can interact with cell surface receptors, modulating signal transduction pathways. This interaction can influence cellular responses, including proliferation and apoptosis.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes. This property is particularly significant in cancer therapy, where inhibiting DNA synthesis in rapidly dividing cells can lead to tumor regression.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives possess significant antibacterial activity against various strains of bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus12 µg/mL
Thiazole Derivative BEscherichia coli15 µg/mL

Anticancer Activity

Preclinical studies have demonstrated the compound's potential anticancer effects. Research indicates that it can reduce cell viability in various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may cause arrest at specific phases of the cell cycle, preventing further proliferation.

Case Studies

  • Study on Glioma Cells : A study investigated the effects of a structurally similar thiazole compound on glioma cells. The results showed significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth compared to controls, suggesting its potential as an effective therapeutic agent.

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparison with other thiazole-containing compounds known for their biological activities.

Compound NameMechanism of ActionBiological Activity
Compound AEnzyme InhibitionAntimicrobial
Compound BDNA IntercalationAnticancer
Compound CReceptor ModulationAnti-inflammatory

Q & A

Q. What synthetic strategies are recommended for the preparation of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the thiazole and benzamide moieties under reflux conditions. Key steps include:
  • Solvent selection : Absolute ethanol or acetonitrile is often used to enhance solubility and reaction efficiency .
  • Catalytic additives : Glacial acetic acid (5 drops per 0.001 mol substrate) improves cyclization and reduces side reactions .
  • Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reflux time (4–8 hours) to maximize yield .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide, C-O-C stretch at ~1250 cm⁻¹ for the methoxy group) .
  • NMR spectroscopy :
  • ¹H NMR : Distinct signals for cyclopropyl protons (δ 1.0–1.5 ppm), difluorophenyl aromatic protons (δ 7.2–7.8 ppm), and methoxy groups (δ 3.8–4.2 ppm) .
  • ¹³C NMR : Confirms quaternary carbons in the thiazole ring (δ 160–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropyl-thiazole moiety in biological activity?

  • Methodological Answer : SAR studies should systematically modify substituents while maintaining the benzamide core:
  • Variations : Replace cyclopropyl with other alkyl/aryl groups (e.g., methyl, phenyl) to assess steric/electronic effects .
  • Biological assays : Compare inhibition potency in enzyme- or cell-based assays (e.g., IC₅₀ values) to correlate structural changes with activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line, incubation time, solvent controls) .
  • Orthogonal assays : Validate activity using complementary methods (e.g., fluorescence polarization for binding affinity vs. enzymatic colorimetric assays) .
  • Purity verification : Re-characterize the compound via HPLC (>95% purity) and elemental analysis before biological testing .

Q. How can computational tools predict metabolic stability and toxicity profiles of this compound?

  • Methodological Answer : Leverage in silico platforms:
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Molecular dynamics (MD) simulations : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential reactive metabolites .
  • Density functional theory (DFT) : Calculate electron distribution to predict sites of oxidative metabolism (e.g., methoxy or thiazole groups) .

Methodological Challenges and Solutions

Q. What strategies improve the solubility and bioavailability of this hydrophobic compound for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxy or benzamide positions .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • In vitro testing : Assess permeability via Caco-2 cell monolayers and stability in simulated gastric fluid (pH 2.0) .

Q. How can researchers validate target engagement in cellular models?

  • Methodological Answer :
  • Chemical proteomics : Employ affinity-based pulldown assays with a biotinylated derivative of the compound to identify binding proteins .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm engagement .
  • CRISPR knockdown : Compare activity in wild-type vs. target gene-knockout cells to establish mechanism specificity .

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